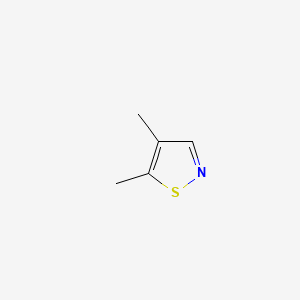

4,5-Dimethylisothiazole

説明

Significance of Isothiazole (B42339) Core Structures in Chemical Synthesis and Research

The isothiazole nucleus is a versatile building block in organic synthesis, offering a stable aromatic system that can be strategically functionalized. medwinpublishers.com The presence of both sulfur and nitrogen atoms imparts distinct reactivity and allows for a variety of chemical transformations. thieme-connect.com Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive candidates for drug discovery programs. researchgate.netontosight.ai In the realm of materials science, the electronic characteristics of the isothiazole ring have been harnessed in the development of novel organic electronic devices. Furthermore, isothiazoles are integral to the agricultural sector, forming the basis of effective pesticides and fungicides. thieme-connect.comacs.org

The stability and reactivity of the isothiazole core also make it a valuable synthon for creating more complex heterocyclic systems. Researchers have developed numerous synthetic methodologies to access a diverse range of substituted isothiazoles, enabling the exploration of their structure-activity relationships. thieme-connect.comresearchgate.net This continuous innovation in synthetic strategies underscores the enduring importance of the isothiazole framework in advancing chemical research. medwinpublishers.com

Overview of 4,5-Dimethylisothiazole as a Research Target

This compound, with the chemical formula C₅H₇NS, is a specific derivative of isothiazole that has garnered attention for its utility as a versatile intermediate in chemical synthesis. nist.govvulcanchem.com The methyl groups at the 4 and 5 positions of the isothiazole ring influence its electronic properties and steric interactions, providing a unique platform for further chemical modification.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₇NS nist.gov |

| Molecular Weight | 113.181 g/mol nist.gov |

| CAS Registry Number | 27330-47-8 nist.gov |

Research involving this compound often focuses on its role as a precursor for more complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of novel compounds with potential anticancer activities. benthamdirect.comresearchgate.net The strategic placement of the dimethyl substituents provides a stable and well-defined starting point for building intricate molecular architectures. The compound serves as a critical building block in heterocyclic chemistry, enabling the construction of diverse molecular frameworks. vulcanchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5-dimethyl-1,2-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-3-6-7-5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRVGONRQZESPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334312 | |

| Record name | 4,5-Dimethylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27330-47-8 | |

| Record name | 4,5-Dimethylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethylisothiazole and Its Derivatives

Historical Development of Isothiazole (B42339) Synthesis

The chemistry of isothiazoles has been developing intensively, leading to a broad spectrum of selective transformations. thieme-connect.comthieme-connect.com Historically, the synthesis of the isothiazole ring was not straightforward, with early methods often having limited applicability. medwinpublishers.com Over time, synthetic approaches have evolved significantly, moving towards methods that utilize simpler, more accessible starting materials through condensation and cycloaddition reactions. medwinpublishers.com Significant progress has been achieved in the last two decades in both the synthesis and functionalization of isothiazoles, opening up new avenues for chemists. rsc.org Modern strategies often focus on transition-metal-free reactions or novel metal-catalyzed processes to construct the heterocyclic core with diverse functional groups. rsc.org

Ring-Forming Reactions for 4,5-Dimethylisothiazole Scaffold Construction

The construction of the this compound ring can be achieved through several fundamental strategies, categorized by the way the ring is assembled from precursor fragments. These retrosynthetic approaches include intramolecular cyclizations and various heterocyclization methods. thieme-connect.com

This strategy involves the formation of the critical S-N bond from a linear precursor that already contains the requisite S–C–C–C–N atom sequence. researchgate.net A primary example is the oxidative cyclization of 3-aminopropenethiones. thieme-connect.comresearchgate.net For the specific synthesis of this compound, a proposed route involves the intramolecular cyclization of 3-thiocyanato-pentan-2-one, where treatment with ammonia (B1221849) would yield the target compound. vulcanchem.com Another general example of this approach is the intramolecular condensation of a compound containing an activated methylene (B1212753) group and a cyano group to form the isothiazole ring. thieme-connect.com

Table 1: Intramolecular Cyclization for Isothiazole Synthesis

| Precursor Type | Key Transformation | Reagents | Reference |

|---|---|---|---|

| 3-Thiocyanato-pentan-2-one | Cyclization | Ammonia | vulcanchem.com |

| 3-Aminopropenethiones | Oxidative Cyclization (S-N bond formation) | Iodine, Hydrogen Peroxide | thieme-connect.comresearchgate.net |

| Activated methylene nitrile | Intramolecular Condensation | Base | thieme-connect.com |

The (4+1)-heterocyclization approach involves the reaction of a four-atom synthon with a reagent that supplies the final heteroatom (either nitrogen or sulfur). thieme-connect.comthieme-connect.com A prominent example is the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides reacting with ammonium (B1175870) acetate (B1210297) (NH₄OAc) under metal-free conditions. thieme-connect.com In this cascade reaction, the ammonium salt acts as the nitrogen source, initiating an imine formation followed by cyclization and aerial oxidation to form the C–N and S–N bonds in one pot. thieme-connect.com

Table 2: (4+1)-Heterocyclization for Isothiazole Synthesis

| 4-Atom Synthon | 1-Atom Reagent | Key Process | Reference |

|---|---|---|---|

| β-Keto dithioesters/thioamides | Ammonium Acetate (N source) | Sequential imine formation, cyclization, and aerial oxidation | thieme-connect.com |

| 2-Amino-4,6-dinitrotoluene | Disulfur dichloride (S₂Cl₂) (S source) | Base-mediated cyclization | thieme-connect.com |

This approach constructs the isothiazole ring by combining a three-atom fragment with a two-atom fragment. thieme-connect.com A common strategy involves the reaction of α,β-unsaturated aldehydes or ketones with a reagent that can donate an N–S fragment, such as ammonium thiocyanate. thieme-connect.com Another well-established (3+2) method is the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247), which yields a polysubstituted isothiazole. medwinpublishers.com

Table 3: (3+2)-Heterocyclization for Isothiazole Synthesis

| 3-Atom Fragment | 2-Atom Fragment Source | Reaction Type | Reference |

|---|---|---|---|

| α,β-Unsaturated aldehyde | Ammonium thiocyanate | Condensation/Cyclization | thieme-connect.com |

| Dimethyl acetylenedicarboxylate (alkyne) | Nitrile sulfide | 1,3-Dipolar cycloaddition | medwinpublishers.com |

Isothiazoles can also be synthesized by the chemical transformation of other heterocyclic systems. medwinpublishers.com These reactions often proceed through the cleavage of the initial ring, followed by a recyclization event that forms the more stable isothiazole ring. thieme-connect.com A historical example is the conversion of 3,5-disubstituted isoxazoles into the corresponding isothiazoles by treatment with phosphorus pentasulfide in pyridine (B92270). medwinpublishers.com More recently, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has emerged as an original method for producing 3,4,5-trisubstituted isothiazoles. rsc.orgthieme-connect.com

Table 4: Ring Transformation Reactions for Isothiazole Synthesis

| Starting Heterocycle | Reagent(s) | Resulting Isothiazole | Reference |

|---|---|---|---|

| Isoxazole | Phosphorus pentasulfide | Isothiazole | medwinpublishers.com |

| 1,2,3-Thiadiazole | Nitriles, Rhodium catalyst | 3,4,5-Trisubstituted isothiazole | rsc.orgthieme-connect.com |

| (4-Chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles | Various reagents | 3-Haloisothiazole-5-carbonitriles | acs.org |

Functionalization and Derivatization Strategies for this compound

Once the this compound core is formed, it can be further modified to introduce new functional groups. The electron-deficient nature of the isothiazole ring influences its reactivity. vulcanchem.com Key strategies include metalation and side-chain functionalization. thieme-connect.com

One of the most powerful methods for functionalizing the isothiazole ring is through lithiation. Isothiazoles readily form isothiazol-5-yl-lithium compounds upon treatment with n-butyllithium at low temperatures (e.g., -70°C). researchgate.netresearchgate.net This regioselective metalation at the C-5 position, adjacent to the sulfur atom, creates a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents. researchgate.netresearchgate.net

Alternatively, the methyl groups at the C-4 and C-5 positions can be functionalized. For instance, the methyl group at the 3-position of 3,5-dimethylisothiazole (B12978422) can be brominated. thieme-connect.com By analogy, the methyl groups of this compound could be halogenated using reagents like N-bromosuccinimide (NBS) to provide a handle for subsequent substitution reactions.

Table 5: Functionalization Strategies for Isothiazole Derivatives

| Reaction Type | Position | Reagent(s) | Outcome | Reference |

|---|---|---|---|---|

| Lithiation | C-5 | n-Butyllithium | Forms a nucleophilic isothiazol-5-yl-lithium species for reaction with electrophiles | researchgate.netresearchgate.net |

| Side-chain Bromination | Methyl group | N-Bromosuccinimide (NBS) | Introduces a bromine atom on the methyl group for further derivatization | thieme-connect.com |

| Electrophilic Substitution | C-3 | Halogens, etc. | Substitution is favored at C-3 due to the ring's electron-deficient nature | vulcanchem.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the isothiazole ring is generally challenging due to the electron-rich nature of the aromatic system. However, the presence of good leaving groups, such as halogens, particularly when activated by electron-withdrawing groups, facilitates these reactions.

Research has shown that isothiazoles containing chlorine atoms at the 4- and 5-positions, coupled with an electron-withdrawing group at the 3-position, readily undergo nucleophilic substitution. thieme-connect.com In derivatives like 4,5-dichloroisothiazole-3-carboxylic acid, nucleophilic attack preferentially occurs at the C5 position. thieme-connect.com For instance, in 3,5-dichloro-4-isothiazolecarbonitrile, nucleophilic reagents react under mild conditions to selectively replace the chlorine atom at the 5-position. researchgate.net These reactions have been successfully carried out with a range of nucleophiles, including amines, alkoxides, and phenolates. researchgate.net

A different mode of nucleophilic reactivity is observed with strong, hard nucleophiles like organolithium reagents. The treatment of 3,5-dimethylisothiazole with n-butyllithium does not result in deprotonation or substitution but rather in a nucleophilic attack on the sulfur atom. cdnsciencepub.com This interaction leads to the cleavage of the N-S bond and subsequent ring opening, ultimately forming 2-n-butylthiopent-2-en-4-one. cdnsciencepub.com This ring-cleavage pathway highlights the susceptibility of the isothiazole sulfur atom to certain nucleophiles.

Interactive Table: Nucleophilic Reactions on Isothiazole Derivatives

| Isothiazole Substrate | Reagent | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Dichloro-4-isothiazolecarbonitrile | Amines, Alkoxides, Phenolates | C5 | 5-Substituted-3-chloro-4-isothiazolecarbonitrile | researchgate.net |

| 4,5-Dichloroisothiazole-3-carboxylic acid derivatives | N-Nucleophiles (e.g., amines) | C5 | 5-Amino-4-chloroisothiazole-3-carboxylic acid derivative | thieme-connect.com |

| 3,5-Dimethylisothiazole | n-Butyllithium | Sulfur (S1) | Ring-opened product (2-n-butylthiopent-2-en-4-one) | cdnsciencepub.com |

Electrophilic Substitution on the Isothiazole Ring

Notably, direct electrophilic functionalization to introduce acyl or alkenyl groups at the C4 position of this compound is not readily achievable. researchgate.net This resistance necessitates alternative synthetic strategies, such as the introduction of a functional handle at the C4 position that can then be modified through other reaction types, like cross-coupling.

Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and indispensable tool for the functionalization of heteroaromatic compounds, including this compound. These methods overcome the limitations of classical electrophilic substitution by allowing for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions.

Given the difficulty of direct C4-functionalization via electrophilic substitution, a common strategy involves the preparation of a halogenated precursor, such as 3,5-dimethyl-4-iodoisothiazole. researchgate.net The iodine atom at the C4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This iodinated intermediate is the key starting material for synthesizing derivatives that are otherwise inaccessible, such as 4-acyl- and 4-alkenyl-3,5-dimethylisothiazoles. researchgate.net For example, the synthesis of 3,5-dimethyl-4-isothiazolylcarbonitrile and the corresponding aldehyde, which are precursors for these derivatives, is readily achieved from the 4-iodo compound. researchgate.net

While specific studies on this compound are specialized, the general methodology for Suzuki-Miyaura cross-coupling on halo-azoles is well-established, often utilizing palladium complexes with N-heterocyclic carbene (NHC) ligands, and can be conducted in environmentally benign solvents like water. rsc.org These protocols are broadly applicable to various halo-heterocycles and demonstrate the feasibility of coupling aryl and other groups to the isothiazole core. rsc.orgmdpi.com

Side-Chain Functionalization

Modifying the substituents attached to the isothiazole ring, known as side-chain functionalization, provides another route to novel derivatives without altering the core heterocycle. For this compound, the two methyl groups are potential sites for such reactions.

Studies on related isomers have shown that the methyl group at the C3 position can be functionalized. For example, the bromination of 3,5-dimethylisothiazole can selectively occur at the methyl group attached to the C3 position, yielding 3-bromomethyl-5-methylisothiazole. thieme-connect.comthieme-connect.com This transformation introduces a reactive handle that can be used for further nucleophilic substitution reactions. thieme-connect.comthieme-connect.com

The reactivity of the methyl groups towards strong bases has also been investigated. While many substituted methyl-azoles undergo deprotonation at the methyl group (lateral lithiation) with organolithium reagents, this is not the case for 3,5-dimethylisothiazole. cdnsciencepub.com Instead of side-chain deprotonation, treatment with n-butyllithium results in a nucleophilic attack on the ring sulfur atom, leading to ring cleavage. cdnsciencepub.com This outcome contrasts with many other azoles and underscores the unique electronic nature of the isothiazole N-S bond.

Modern and Advanced Synthetic Approaches

Recent advances in synthetic organic chemistry have provided new, efficient, and often catalytic methods for constructing the isothiazole ring system.

Catalytic Synthesis Routes

Modern catalytic methods offer efficient pathways to substituted isothiazoles, often under mild conditions and with high functional group tolerance. An acid-catalyzed thermolysis of a tert-butyl sulfoxide (B87167) has been developed as a simple route to 3-substituted aryl researchgate.netarkat-usa.orgisothiazoles. organic-chemistry.org This method employs a catalytic amount of p-toluenesulfonic acid in toluene (B28343) and is effective for a variety of substituted aryl rings. organic-chemistry.org

Metal-catalyzed approaches are also prominent. Copper(II) salts have been used to catalyze the annulation of 2-bromo-N-arylbenzimidamides with sulfur powder to produce benzo[d]isothiazoles. organic-chemistry.org A (4+1)-heterocyclization strategy has been reported for synthesizing 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides and ammonium acetate under metal-free conditions. thieme-connect.com This carbon-economic process involves a sequential imine formation, cyclization, and aerial oxidation cascade. thieme-connect.com

Interactive Table: Modern Catalytic Syntheses of Isothiazole Scaffolds

| Starting Materials | Catalyst/Reagent | Methodology | Product Type | Reference |

|---|---|---|---|---|

| tert-Butyl sulfoxide derivatives | p-Toluenesulfonic acid (catalytic) | Acid-catalyzed thermolysis | 3-Substituted aryl researchgate.netarkat-usa.orgisothiazoles | organic-chemistry.org |

| β-Keto thioamides, NH4OAc | Metal-free | (4+1) Annulation Cascade | 3,5-Disubstituted isothiazoles | thieme-connect.com |

| 2-Bromo-N-arylbenzimidamides, Sulfur | CuBr2 (catalytic) | Copper-catalyzed annulation | Benzo[d]isothiazoles | organic-chemistry.org |

Oxidative Cyclization of Thioamides

The oxidative cyclization of precursors containing a pre-formed S-C-C-C-N fragment is a classical and widely used method for constructing the isothiazole ring. This approach hinges on the formation of the S-N bond via an intramolecular cyclization promoted by an oxidizing agent.

A common variation involves the oxidative cyclization of 3-aminopropenethiones. thieme-connect.comthieme-connect.com These substrates can be cyclized using various oxidants, with iodine and hydrogen peroxide being popular choices. thieme-connect.com To synthesize this compound via this route, a precursor such as 3-amino-2-methylbut-2-enethioamide would be required. The oxidation would induce the formation of the S-N bond, yielding the desired 4,5-dimethyl substituted ring.

A noteworthy advancement is the development of a solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel. thieme-connect.comthieme-connect.com This method can be performed at room temperature or accelerated under microwave irradiation, providing the corresponding isothiazoles in good yields. thieme-connect.comthieme-connect.com

Multi-Component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, straightforward procedures, and ability to rapidly generate molecular diversity, making them valuable tools in medicinal and organic chemistry. researchgate.netnih.gov While direct multi-component synthesis of this compound is not extensively documented, related MCRs for structurally similar thiazole (B1198619) and isothiazole scaffolds provide significant insights into potential synthetic routes.

A notable example is the three-component strategy for the synthesis of various thiazole and isothiazole derivatives, which involves the reaction of enaminoesters, sulfur, and bromodifluoroacetamides or esters. acs.org This method proceeds through the formation of new C-S, C-N, and N-S bonds. acs.org Another relevant MCR is a one-pot, three-component reaction that yields 5-acetyl-4-methyl-2-substituted anilinothiazoles from substituted anilines, 3-chloro-2,4-pentanedione, and ammonium thiocyanate. sci-hub.se

Furthermore, a transition metal-free, three-component annulation of alkynones, potassium ethylxanthate, and ammonium iodide has been developed for synthesizing substituted isothiazoles. researchgate.net These examples highlight the potential for developing a specific MCR for the this compound scaffold by carefully selecting appropriate starting materials that would yield the desired dimethyl substitution pattern on the isothiazole ring.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like this compound. nih.govbohrium.com Key green chemistry principles include the use of safer solvents, renewable feedstocks, and energy-efficient processes. nih.gov

A significant advancement in the eco-friendly synthesis of a closely related compound, 2-amino-4,5-dimethylthiazole, involves a one-pot reaction in water. jocpr.com This method avoids the use of volatile and hazardous organic solvents and circumvents the handling of lachrymatory α-bromocarbonyl intermediates by using aqueous hydrobromic acid and hydrogen peroxide as a bromine source in situ. jocpr.com The reaction of methyl ethyl ketone with thiourea (B124793) under these conditions provides a greener pathway to this important synthetic building block. jocpr.com

The broader application of green chemistry in isothiazole synthesis is also evident in the use of deep eutectic solvents as environmentally benign reaction media and the development of solvent-free reaction conditions, sometimes assisted by microwave irradiation to reduce reaction times and energy consumption. mdpi.comthieme-connect.com Furthermore, the use of biocatalysts, such as in the synthesis of thiazole derivatives using a recyclable cross-linked chitosan (B1678972) hydrogel, represents a move towards more sustainable catalytic systems. mdpi.com The principles of computer-aided retrosynthesis are also being applied to design greener and more optimal synthetic routes for complex molecules containing thiazole moieties, a strategy that could be beneficial for this compound synthesis. acs.org

Synthetic Precursors and Intermediate Chemistry for this compound

One common precursor for the 4,5-dimethylthiazole (B1345194) ring is 3-chloro-2-butanone (B129570) . This compound is used in the Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring. For instance, reacting 3-chloro-2-butanone with 2-(substituted aryl-2-ylmethylene)hydrazin-1-carbothioamide leads to the formation of 4,5-dimethylthiazole-hydrazone derivatives. researchgate.net

Another key starting material is methyl-α-bromoethyl ketone , which can also be utilized in the construction of the 4,5-dimethylthiazole ring system. chemicalbook.com

2-Mercapto-4,5-dimethylthiazole serves as a crucial intermediate. It can be prepared and subsequently used to produce 4,5-dimethylthiazole through oxidation with hydrogen peroxide. chemicalbook.com

Once the 4,5-dimethylthiazole core is formed, it can be further functionalized. For example, it can serve as a starting material for the synthesis of more complex molecules. It has been used in the preparation of N-acylated oxy-camalexin analogues through a reaction with 2,2,2-trichloroethyl chloroformate and various substituted indoles. mdpi.com

Derivatives of this compound that are important synthetic intermediates include:

Methyl 4,5-dimethylthiazole-2-carboxylate : This ester can be synthesized from the corresponding carboxylic acid. google.com

4,5-Dimethylthiazole-2-carbaldehyde : An aldehyde functional group at the 2-position allows for a wide range of subsequent chemical transformations. bldpharm.com

2-Amino-4,5-dimethylthiazole : This amine is a versatile building block for the synthesis of various derivatives. ontosight.ai

2-Hydrazinyl-4,5-dimethylthiazole : Prepared from 4,5-dimethylthiazole and hydrazine (B178648) hydrate, this intermediate is used in the synthesis of compounds with potential biological activity. evitachem.com

The following table summarizes some of the key precursors and intermediates in the synthesis of this compound and its derivatives.

| Precursor/Intermediate Name | Role in Synthesis |

| 3-Chloro-2-butanone | Starting material for Hantzsch thiazole synthesis to form the 4,5-dimethylthiazole ring. researchgate.net |

| Methyl-α-bromoethyl ketone | Precursor for the formation of the 4,5-dimethylthiazole core. chemicalbook.com |

| 2-Mercapto-4,5-dimethylthiazole | Intermediate that can be oxidized to 4,5-dimethylthiazole. chemicalbook.com |

| 4,5-Dimethylthiazole | Starting material for further functionalization, e.g., in the synthesis of N-acylated oxy-camalexins. mdpi.com |

| Methyl 4,5-dimethylthiazole-2-carboxylate | Ester derivative for further modification. google.com |

| 4,5-Dimethylthiazole-2-carbaldehyde | Aldehyde intermediate for various chemical transformations. bldpharm.com |

| 2-Amino-4,5-dimethylthiazole | Versatile building block for creating diverse derivatives. ontosight.ai |

| 2-Hydrazinyl-4,5-dimethylthiazole | Intermediate for synthesizing hydrazone and other derivatives. evitachem.com |

Chemical Reactivity and Transformation of 4,5 Dimethylisothiazole

Reaction Mechanisms Involving the Isothiazole (B42339) Ring System

The isothiazole ring can participate in several reaction types, including functionalization and isomerization. The presence of substituents, such as the methyl groups in 4,5-dimethylisothiazole, influences the position and nature of these reactions.

The functionalization of the isothiazole ring can occur through various mechanisms, including nucleophilic substitution and cross-coupling reactions, particularly when dealing with halogen-substituted isothiazoles. thieme-connect.com For instance, 4-acyl and 4-alkenyl derivatives of 3,5-dimethylisothiazole (B12978422) have been prepared from 3,5-dimethyl-4-iodoisothiazole, highlighting the utility of halogenated intermediates in introducing new functional groups onto the ring. researchgate.net Another reaction involving the substituents is the radical bromination of 4,5-dimethylthiazole (B1345194) using N-bromosuccinimide, which results in the bromination of the methyl groups. chemicalbook.com

Photochemical isomerization represents another significant transformation pathway for the isothiazole core. Theoretical studies on methylisothiazoles have proposed several mechanisms for these photo-transpositions. rsc.org These include:

Internal Cyclization-Isomerization: A route involving the formation and rearrangement of a bicyclic intermediate. rsc.org

Ring Contraction-Ring Expansion: A pathway where the five-membered isothiazole ring contracts to a smaller ring before expanding to an isomeric form. rsc.org

Direct Route: A mechanism suggesting a more direct transition from the reactant to the photoproduct via a conical intersection, a pathway supported by experimental observations. rsc.org

Oxidation and Reduction Chemistry of this compound Derivatives

The sulfur and nitrogen atoms within the isothiazole ring are susceptible to oxidation. vulcanchem.com A notable example is the metabolic oxidation of the related compound chlormethiazole in humans, which produces 4,5-dimethylthiazole-N-oxide-S-oxide. nih.gov This metabolite demonstrates that oxidation can occur at both heteroatoms. nih.gov The formation and thermal stability of this dual-oxide compound are attributed to resonance stabilization. nih.gov

General oxidizing agents like potassium permanganate (B83412) can be used to introduce or modify functional groups on derivatives, while reducing agents such as sodium borohydride (B1222165) can alter the oxidation state of atoms within the molecule. smolecule.com Reduction studies have also been part of the structural elucidation of oxidized metabolites like 4,5-dimethylthiazole-N-oxide-S-oxide. nih.gov

| Transformation | Reactant/Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Oxidation | Chlormethiazole (metabolic precursor) | Metabolic processes | 4,5-Dimethylthiazole-N-oxide-S-oxide | nih.gov |

| General Oxidation | Thiazole (B1198619) Derivatives | Potassium permanganate | Oxidized functional groups | smolecule.com |

| General Reduction | Thiazole Derivatives | Sodium borohydride | Reduced functional groups | smolecule.com |

Ring-Opening and Ring-Closing Transformations

The isothiazole ring can be cleaved under certain conditions or formed from acyclic precursors.

Ring-Opening Reactions: A significant ring-opening reaction occurs when isothiazoles are treated with strong nucleophiles like organolithium reagents. researchgate.netcdnsciencepub.comresearchgate.net Specifically, 3,5-dimethylisothiazole, an isomer of this compound, undergoes nucleophilic attack by n-butyllithium at the sulfur atom, leading to the cleavage of the N-S bond and the formation of an acyclic enone, 2-n-butylthiopent-2-en-4-one. researchgate.netcdnsciencepub.comresearchgate.net A similar reactivity is observed with 4-methylisothiazole (B1295217), which also experiences ring cleavage in addition to lithiation at the C-5 position. cdnsciencepub.comresearchgate.net This thiophilic attack represents a key degradation pathway under strongly basic, nucleophilic conditions. researchgate.netcdnsciencepub.comresearchgate.net

Ring-Closing Reactions: The synthesis of the isothiazole ring often involves the formation of the heterocyclic structure from linear fragments. These reactions are crucial for creating the core scaffold. thieme-connect.comthieme-connect.com Methods for forming the isothiazole ring include:

(3+2) Heterocyclization: This approach involves the reaction between a three-atom fragment and a two-atom fragment. For example, 4-arylisothiazoles can be synthesized by reacting α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate, which acts as the N-S fragment donor. thieme-connect.comthieme-connect.com

Oxidative Annulation: A rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides a direct method for constructing the isothiazole ring. acs.org

Ring-Closing Metathesis (RCM): While a general strategy, RCM is a powerful technique for synthesizing cyclic compounds, including heterocycles, from diene precursors using catalysts like Grubbs' catalyst. organic-chemistry.org

| Transformation Type | Reaction Description | Example/Reagents | Reference |

|---|---|---|---|

| Ring-Opening | Nucleophilic attack at sulfur by an organolithium reagent, causing N-S bond cleavage. | 3,5-Dimethylisothiazole + n-Butyllithium | cdnsciencepub.comresearchgate.net |

| Ring-Closing | (3+2) Heterocyclization | α,β-Unsaturated Aldehyde + Ammonium Thiocyanate | thieme-connect.comthieme-connect.com |

| Ring-Closing | Rhodium-Catalyzed Oxidative Annulation | Benzimidates + Elemental Sulfur | acs.org |

Stability and Degradation Pathways (Chemical, Non-Environmental)

The stability of this compound and its derivatives is influenced by chemical conditions.

Stability: The inherent aromaticity of the isothiazole ring contributes to its general stability. Certain derivatives exhibit notable thermal stability. For instance, the metabolite 4,5-dimethylthiazole-N-oxide-S-oxide is thermally stable, a property attributed to resonance stabilization. nih.gov The introduction of specific chemical modifications can also enhance the stability of molecules containing heterocyclic cores against enzymatic degradation. plos.org

Degradation Pathways: The primary chemical degradation pathway for the isothiazole ring itself involves ring-opening reactions. As detailed in section 3.3, strong nucleophiles like organolithium reagents can induce ring cleavage by attacking the electrophilic sulfur atom, breaking the weak N-S bond. cdnsciencepub.comresearchgate.net This represents a significant vulnerability of the isothiazole scaffold under strongly basic conditions. For derivatives containing other functional groups, such as esters or amides, hydrolysis can be a potential degradation route, as seen in related heterocyclic compounds where labile ester moieties are readily cleaved. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4,5 Dimethylisothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and environment of atoms within a molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental information about the chemical environment of each type of nucleus.

For 4,5-dimethylisothiazole, the ¹H NMR spectrum is anticipated to show two distinct signals corresponding to the two methyl groups (C4-CH₃ and C5-CH₃) and a single signal for the proton at the C3 position of the isothiazole (B42339) ring. The chemical shifts of the methyl protons would be influenced by their position on the heterocyclic ring. In comparison to its isomer, 4,5-dimethylthiazole (B1345194), where the C2-H proton appears around 8.5 ppm and the two methyl groups are in the 2.3-2.4 ppm range, the C3-H proton in this compound is expected in a similar aromatic region.

The ¹³C NMR spectrum of this compound will display five signals: one for each of the two methyl carbons, and one for each of the three carbons of the isothiazole ring (C3, C4, and C5). The chemical shifts of the ring carbons provide critical information about the electronic structure of the heterocycle. For instance, in benzo[d]isothiazole derivatives, the carbon atoms of the isothiazole ring resonate at specific and predictable chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-H | ~8.5 | ~155 |

| C4-CH₃ | ~2.3 | ~12 |

| C5-CH₃ | ~2.2 | ~11 |

| C3 | - | ~155 |

| C4 | - | ~130 |

| C5 | - | ~145 |

Note: The values in this table are approximate and based on typical chemical shifts for isothiazole derivatives. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A COSY experiment on this compound would be expected to show correlations between protons that are coupled to each other. However, given the structure, significant J-coupling would primarily be expected over long ranges, for instance, between the C3-H proton and the methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, this would show correlations between the C3-H proton and the C3 carbon, as well as between the protons of each methyl group and their respective methyl carbons. sdsu.edu

While solution-state NMR is more common for small organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For isothiazole derivatives, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. For example, solid-state NMR has been used to study the mechanochemical reactions of benzo[c]isothiazole (B8754907) derivatives.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra are characteristic of the compound's structure and bonding.

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the isothiazole ring and the methyl groups. Key expected vibrational modes include:

C-H stretching vibrations from the methyl groups and the C3-H.

C=N and C=C stretching vibrations within the isothiazole ring.

N-S stretching vibration.

C-H bending vibrations of the methyl groups.

Ring deformation modes.

The analysis of vibrational spectra for isothiazole derivatives has been used to identify characteristic bands and understand the influence of substituents on the vibrational frequencies. researchgate.netdntb.gov.ua For instance, the C-N stretching vibrations in thiazole (B1198619) rings are typically observed in the region of 1450-1465 cm⁻¹. scialert.net

Table 2: Anticipated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (methyl) | Stretching | 2900-3000 |

| C-H (ring) | Stretching | 3000-3100 |

| C=N (ring) | Stretching | ~1600 |

| C=C (ring) | Stretching | ~1550 |

| C-N (ring) | Stretching | 1450-1465 |

| N-S (ring) | Stretching | 800-900 |

| C-H (methyl) | Bending | 1375-1450 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound has been reported in the NIST WebBook. nist.gov The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 113, which corresponds to the molecular weight of the compound (C₅H₇NS). The fragmentation pattern provides clues about the structure. Key fragments would arise from the cleavage of the isothiazole ring and the loss of methyl groups.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 113 | 100 | [M]⁺ |

| 98 | 40 | [M - CH₃]⁺ |

| 71 | 35 | [M - C₂H₂N]⁺ |

| 58 | 60 | [C₃H₄N]⁺ |

| 45 | 55 | [CHS]⁺ |

Source: Adapted from NIST WebBook. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the π-electron system of the heterocyclic ring. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. shimadzu.com Isothiazole itself exhibits absorption maxima in the UV region. The introduction of methyl groups is likely to cause a slight bathochromic (red) shift in the absorption bands. Studies on other thiazole and isothiazole derivatives show that the electronic spectra are sensitive to the nature and position of substituents on the ring. scirp.org For many heterocyclic aromatic compounds, the absorption spectra are recorded in various solvents to study solvatochromic effects. nist.gov

Following a comprehensive search of scientific literature and crystallographic databases, experimental X-ray crystallography data for the solid-state molecular geometry of this compound could not be located.

The investigation into the specific crystal structure of this compound, which would include critical parameters such as unit cell dimensions, space group, and precise bond lengths and angles as determined by single-crystal X-ray diffraction, did not yield any published results. While computational and theoretical studies on the geometry of isothiazole derivatives exist, and experimental data is available for its isomer, 4,5-dimethylthiazole, as well as more complex isothiazole derivatives, the foundational crystallographic information for the parent compound this compound is not present in the accessible scientific record.

Therefore, the section on X-ray Crystallography for Solid-State Molecular Geometry cannot be completed with the required scientifically accurate, research-based findings and data tables.

Theoretical and Computational Chemistry of 4,5 Dimethylisothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. For 4,5-dimethylisothiazole and related heterocyclic systems, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior with high accuracy.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of isothiazole (B42339) derivatives due to its balance of computational cost and accuracy, making it suitable for relatively large molecules. researchgate.netresearchgate.net Studies have utilized DFT to investigate the geometric and electronic structure of methyl-substituted isothiazoles, including this compound. researchgate.netresearchgate.net These calculations provide crucial data on parameters such as heats of formation, dipole moments, and the energies of frontier molecular orbitals. researchgate.netresearchgate.net

Research has shown that the substitution of methyl groups onto the isothiazole ring influences the electronic parameters by causing a disturbance in the charge distribution within the ring. researchgate.net For instance, DFT calculations at the B3LYP level have been used to determine the electronic characteristics and examine the atomic net charges of related thiazole (B1198619) derivatives, providing a framework for understanding the electronic environment of this compound. researchgate.net The geometries of ligands and their metal complexes are often optimized using DFT methods to understand their structural and electronic properties. ekb.eg

Table 1: Calculated Electronic Properties of Isothiazole Derivatives using DFT

This table presents data from a comparative study on isothiazole derivatives, highlighting the electronic parameters calculated for this compound.

| Compound | Heat of Formation (kcal/mol) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Isothiazole | 28.38 | 3.329 | 0.834 | 2.495 | 2.43 |

| 3-Methylisothiazole | 19.26 | 3.562 | 0.191 | 3.371 | 2.51 |

| 4-Methylisothiazole (B1295217) | 18.73 | 3.465 | 0.189 | 3.276 | 2.68 |

| 5-Methylisothiazole (B1604631) | 20.39 | 3.468 | 0.176 | 3.292 | 2.70 |

| 3,4-Dimethylisothiazole | 11.58 | 3.793 | 0.356 | 3.437 | 2.79 |

| 3,5-Dimethylisothiazole (B12978422) | 11.25 | 3.737 | 0.248 | 3.489 | 2.72 |

| This compound | 11.40 | 3.778 | 0.454 | 3.324 | 2.91 |

| 3,4,5-Trimethylisothiazole | 2.45 | 3.863 | 0.094 | 3.769 | 2.95 |

| Data sourced from Abdelmalek, O., et al. (2011). Asian Journal of Chemistry. researchgate.netresearchgate.net |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While computationally more expensive than DFT, they are used to obtain highly accurate geometries and physical properties. researchgate.net Geometry optimization is a critical computational process where the arrangement of atoms in a molecule is adjusted to find the configuration with the lowest possible energy, known as the potential energy minimum. lupinepublishers.comscm.com This stable structure is crucial as it determines the molecule's physical and chemical properties. lupinepublishers.com

For isothiazole systems, ab initio calculations can provide benchmark geometric data. For example, a comparison between PM3 and ab initio methods for the parent isothiazole molecule revealed a discrepancy in the calculated S-N bond length, with the ab initio method yielding a value of 1.66 Å. researchgate.net Web-based interfaces and specialized software are now available that facilitate ab initio geometry optimization for large and complex molecules, making these powerful techniques more accessible. nih.govarxiv.org

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netijarset.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability. ijarset.com In the study of methyl-substituted isothiazoles, the HOMO-LUMO energy gap for this compound was calculated to be 3.324 eV. researchgate.netresearchgate.net This value, when compared to other isomers, helps in predicting relative reactivity. For example, in mono-substituted derivatives, 5-methylisothiazole was predicted to be more chemically reactive than 3-methyl or 4-methylisothiazole due to its smaller HOMO-LUMO energy gap. researchgate.net Similarly, among disubstituted systems, 3,5-dimethylisothiazole was predicted to be more reactive than 3,4- and this compound based on its smaller energy gap. researchgate.net This analysis is fundamental for predicting how the molecule will interact in chemical reactions. iqce.jp

Prediction of Spectroscopic Properties through Computation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural verification. DFT calculations are widely used to simulate vibrational (FT-IR) and electronic (UV-Vis) spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. sci-hub.sescielo.org.mx

For example, in studies of related thiazole derivatives, researchers have successfully calculated vibrational frequencies and assigned them using potential energy distribution (PED) analysis. scielo.org.mx The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to compute reliable 1H and 13C NMR chemical shifts, which are crucial for confirming molecular structures. sci-hub.sescielo.org.mx While specific computational spectroscopic studies focused solely on this compound are not detailed in the provided context, the established methodologies are directly applicable. Computational methods can predict the absorption bands in the UV-Vis spectrum by calculating the electronic transitions between molecular orbitals, such as the π to π* transitions. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms by mapping potential energy surfaces and identifying transition states and intermediates. umanitoba.ca This allows researchers to understand the feasibility of different reaction pathways.

For isothiazoles, computational studies have been instrumental in understanding their photochemical behavior. The photochemical permutation of isothiazoles to thiazoles is proposed to proceed through high-energy intermediates. Computational analysis of this process suggests the formation of a Dewar-type intermediate via an excited-state 4π electrocyclization, providing a plausible mechanism for the structural rearrangement. In another example, computational studies on the copper-mediated C−S cross-coupling of heterocycles suggested that a stepwise reaction mechanism involving a hydrogen atom abstraction pathway is more energetically favorable than other potential routes like oxidative addition/reductive elimination. wpmucdn.com These computational insights are crucial for optimizing reaction conditions and designing new synthetic strategies.

Charge Distribution and Reactivity Mapping

The distribution of electron density within a molecule is fundamental to its reactivity, dictating the sites susceptible to electrophilic or nucleophilic attack. Computational methods provide detailed maps of this charge distribution.

In all methyl-substituted isothiazole systems, calculations show a net positive charge on the sulfur atom and a net negative charge on the nitrogen atom. researchgate.net This inherent polarity influences the molecule's reactivity. For instance, in 5-methylisothiazole, the carbon at the C-3 position exhibits a maximum negative charge, making it a favored site for electrophilic attack, while the positively charged sulfur atom is a likely site for nucleophilic attack. researchgate.net

Applications of 4,5 Dimethylisothiazole in Chemical Sciences Non Biological Contexts

4,5-Dimethylisothiazole as a Synthetic Building Block and Intermediate

As a functionalized heterocycle, this compound is a versatile building block for the construction of more complex molecular architectures. Its utility stems from the reactivity of the isothiazole (B42339) core and the influence of its methyl substituents.

The this compound framework can be elaborated to form fused-ring systems, which are of interest in various fields of chemistry. The isothiazole moiety is a key component in the synthesis of advanced heterocyclic structures such as isothiazolopyridines and isothiazoloisothiazoles.

One significant application is the synthesis of isothiazolo[5,4-b]pyridines. While various isothiazole derivatives can be used, the general strategy involves constructing a pyridine (B92270) ring fused to the isothiazole core. Research into related isomers, such as isothiazolo[4,5-b]pyridines, has led to the development of efficient synthetic procedures to access dihalogenated key building blocks, which can then be further functionalized. rsc.org The synthesis of these fused systems highlights the role of the isothiazole ring as a foundational unit for creating complex, polycyclic aromatic compounds. rsc.orgresearchgate.net

Another class of advanced heterocycles derived from isothiazole precursors are isothiazolo[5,4-d]isothiazoles. These fused systems can be synthesized via the thermolysis of 5,5′-bi(1,2,3-dithiazolylidenes), a transformation that yields the stable, fused isothiazole structure. mdpi.com The resulting isothiazolo[5,4-d]isothiazole core is a rigid, π-rich arene that has been incorporated into dyes and polymers. mdpi.com These synthetic routes underscore the potential of simple isothiazoles as starting points for materials with complex electronic and photophysical properties.

Table 1: Examples of Advanced Heterocyclic Systems Derived from Isothiazole Scaffolds

| Heterocyclic System | Synthetic Precursor Example | Key Transformation | Reference(s) |

|---|---|---|---|

| Isothiazolo[4,5-b]pyridines | Dihalogenated isothiazoles | Ring annulation and functionalization | rsc.org |

| Isothiazolo[5,4-d]isothiazoles | 5,5′-Bi(1,2,3-dithiazolylidenes) | Thermolysis, Ring transformation | mdpi.com |

| 3,4,5-Functionalized Isothiazoles | 1,2,3-Thiadiazoles and Nitriles | Rhodium-catalyzed transannulation | thieme-connect.com |

Derivatization for Novel Chemical Entities

Derivatization refers to the strategic chemical modification of a compound to produce new entities with tailored properties. weber.hu The this compound ring can be functionalized through various reactions to generate novel molecules. The electron-deficient nature of the isothiazole ring generally favors electrophilic substitution at the C3 position. vulcanchem.com

While specific literature on this compound is focused, studies on the isomeric 3,5-dimethylisothiazole (B12978422) provide insight into the ring's reactivity. For instance, functionalized derivatives such as 4-acyl and 4-alkenyl-3,5-dimethylisothiazoles have been synthesized, demonstrating that the ring can be modified with carbon-based substituents. acs.org Furthermore, isothiazole derivatives containing chlorine atoms have been shown to be particularly valuable as reactive intermediates for subsequent nucleophilic substitution reactions. thieme-connect.com

The interaction of isothiazoles with organometallic reagents also provides a route for derivatization. For example, 3,5-dimethylisothiazole undergoes nucleophilic attack at the sulfur atom by n-butyllithium, leading to ring cleavage. This reactivity pattern is distinct from other azoles and offers a unique pathway for creating acyclic structures from the heterocyclic core. The preparation of 3-substituted isothiazoles from 3,5-dimethylisothiazole has also been used to synthesize binuclear silver triflate complexes, showcasing its role as a ligand in coordination chemistry. thieme-connect.com

Table 2: Selected Derivatization Strategies for Isothiazole Rings

| Reagent/Condition | Position of Reactivity | Product Type | Reference(s) |

|---|---|---|---|

| Electrophiles | C3 | C3-substituted isothiazoles | vulcanchem.com |

| n-Butyllithium | Sulfur (S1) | Ring-cleaved products | thieme-connect.com |

| Metal Salts (e.g., Silver Triflate) | Nitrogen (N2) / Sulfur (S1) | Metal-isothiazole complexes | thieme-connect.com |

| Rhodium Catalysts | Ring atoms | Functionalized isothiazoles via transannulation | thieme-connect.com |

Applications in Materials Science

The unique electronic properties of the sulfur-nitrogen heterocycle make the isothiazole scaffold a region of interest for materials science, although it is less explored than its thiazole (B1198619) counterpart. nih.gov Applications are emerging in polymer chemistry and are being investigated for optoelectronic and semiconductor devices.

The incorporation of heterocyclic units into polymer backbones is a key strategy for developing materials with specific functions. While direct polymerization of this compound is not widely documented, isothiazole derivatives have been used to create specialized polymers. For instance, a Pd(II) complex with 4,5-dichloroisothiazole-carboxylate ligands has been synthesized, and it was noted that a related complex with copper chloride forms a polymeric structure. thieme-connect.com

The potential for isothiazole inclusion in functional polymers is further suggested by extensive research on analogous thiazole-containing polymers. rsc.orgnih.govrsc.org For example, a conjugated polymer containing a 4-phenylthiazole-2-thiol (B1223627) unit has been synthesized via oxidative polymerization and demonstrated to function as a colorimetric and fluorometric sensor. nih.govacs.org Fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units have also been constructed through multicomponent polymerization, yielding materials with good thermal stability and low energy bands suitable for electronic applications. rsc.org These examples highlight the viability of incorporating S,N-heterocycles into polymer chains to achieve desired material properties.

Organic optoelectronic materials are central to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.comresearchgate.net The performance of these materials is dictated by their electronic structure, such as the energy levels of their frontier molecular orbitals (HOMO and LUMO). rsc.org The isothiazole ring is among the heterocyclic structures listed in patents for organic semiconducting compounds intended for these applications. google.com

Research has shown that polymers and small molecules containing fused isothiazole-analogue rings, such as thiazolo[5,4-d]thiazole (B1587360), possess promising optoelectronic properties. acs.org These systems are electron-deficient, rigid, and planar, which facilitates strong intermolecular π–π overlap and efficient charge transport. researchgate.net Theoretical and experimental studies on conjugated polymers composed of thiazolo[5,4-d]thiazole and arene imides have been conducted to understand the structure-property relationships that govern their optical band gaps and electronic character. acs.org Derivatives of thiazolo[5,4-d]thiazole have also been successfully used as hole-selective materials to improve the efficiency of perovskite solar cells. nih.gov

The properties that make isothiazole-based structures suitable for optoelectronics also make them promising candidates for organic semiconductors used in devices like organic field-effect transistors (OFETs). google.comacs.org The thiazolo[5,4-d]thiazole system, an isomer of a fused di-isothiazole system, is a prominent example of a building block for high-performance semiconducting materials. mdpi.comresearchgate.net Its electron-deficient character contributes to high oxidative stability, a desirable trait for ambient stability in electronic devices. researchgate.netacs.org

The introduction of thiazole or isothiazole-like moieties into conjugated molecules is a known strategy to lower the HOMO and LUMO energy levels, which can improve stability and charge injection/transport properties. acs.org Theoretical studies have been used to design novel n-type organic semiconductors based on thiazole and oxazole (B20620) (an isothiazole analogue) frameworks. acs.org Although research into this compound itself for these applications is not extensive, the foundational properties of the isothiazole ring system establish it as a viable and interesting component for the future design of novel organic semiconductor materials. google.comresearchgate.net

Catalytic Applications of this compound Metal Complexes

The coordination chemistry of isothiazoles is an emerging field with potential applications in catalysis. thieme-connect.com The nitrogen and sulfur heteroatoms can act as coordination sites for transition metals, enabling the formation of complexes that can catalyze a variety of organic transformations. While research into the catalytic applications of isothiazole-metal complexes is less extensive than for other heterocycles like thiazoles or pyridines, the existing literature demonstrates their potential, particularly in cross-coupling reactions. thieme-connect.com

The efficacy of a transition metal catalyst is profoundly influenced by the ancillary ligands that coordinate to the metal center. researchgate.netwiley.com These ligands modulate the metal's electronic properties, steric environment, and stability, thereby controlling the catalyst's activity and selectivity. wiley.comnih.gov Heterocyclic compounds are a cornerstone of ligand design due to their structural diversity and tunable electronic nature. mdpi.com

Isothiazoles, including this compound, present a unique combination of features for ligand design. The lone pair of electrons on the nitrogen atom allows it to function as a sigma-donor, a fundamental interaction for forming stable metal complexes. The sulfur atom, with its available d-orbitals, can also participate in bonding, potentially leading to different coordination modes.

In the context of this compound, the two methyl groups at the C4 and C5 positions introduce specific steric and electronic effects:

Electronic Effect: The methyl groups are electron-donating, which increases the electron density on the isothiazole ring. This enhanced electron density can strengthen the sigma-donation from the nitrogen atom to the metal center, potentially influencing the catalytic cycle.

Steric Effect: The presence of the methyl groups provides steric bulk around the coordinating nitrogen atom. This can be strategically used to control the number of ligands that bind to a metal center or to create a specific chiral pocket in asymmetric catalysis.

While specific documented examples of this compound itself as a ligand in a widely used commercial catalyst are limited, the principles of ligand design suggest its utility. The design of isothiazole-based ligands is an active area of research, with studies on related structures like 4,5-dichloro-isothiazole-3-carboxylate demonstrating the ability of the isothiazole scaffold to act as a ligand for metals such as Cobalt(II) and Nickel(II). researchgate.net

Cross-coupling reactions, particularly those catalyzed by palladium complexes, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The design of ligands for these catalysts is crucial for achieving high efficiency and selectivity. researchgate.net

Metal complexes derived from isothiazoles have been identified as promising catalysts for cross-coupling reactions. thieme-connect.com A key strategy involves using a functionalized isothiazole that can participate directly in the reaction. A prominent example is the use of 4-Iodo-3,5-dimethylisothiazole , a compound structurally similar to this compound. The iodine atom at the C4 position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. vulcanchem.com This allows for the direct attachment of aryl or other organic fragments to the isothiazole core, enabling the construction of complex biaryl structures that are relevant in materials science and medicinal chemistry. vulcanchem.com

The general mechanism for such a reaction is outlined in the table below, illustrating the established catalytic cycle for Suzuki-Miyaura cross-coupling.

Table 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst reacts with the iodo-isothiazole, inserting into the carbon-iodine bond to form a Pd(II) complex. |

| Transmetalation | The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. |

While this example involves a pre-functionalized isothiazole, another approach in cross-coupling is direct C-H activation. Research on the related heterocycle, 4,5-dimethylthiazole (B1345194), has shown that it can undergo direct arylation with aryl bromides, demonstrating that the C-H bonds on the heterocyclic ring can be functionalized without prior activation. arkat-usa.org This suggests a potential future research direction for the direct coupling of this compound.

Agrochemical Chemical Design (Focus on Synthesis and Structure, not Biological Effect)

The isothiazole scaffold is a recognized "active substructure" or toxophore in the field of agrochemical research. rsc.orgresearchgate.net Its presence is noted in several commercial crop protection agents. mdpi.com The design of new agrochemicals often involves incorporating the isothiazole ring into larger molecules to create novel structures with desired chemical properties.

The development of new crop protection chemicals is driven by the need to overcome resistance and improve efficacy. Chemists employ several design principles that leverage the isothiazole scaffold. mdpi.com A primary strategy is the "active compound derivatization method," where the isothiazole ring is combined with other known bioactive fragments to create hybrid molecules. rsc.orgnih.gov

Table 2: Design Strategies for Isothiazole-Based Agrochemical Scaffolds

| Design Principle | Description | Example | Reference |

|---|---|---|---|

| Bioactive Substructure Combination | The isothiazole ring is chemically linked to another known active scaffold (e.g., thiazole, coumarin) to create a new molecule with potentially enhanced or different properties. | Combining a 3,4-dichloroisothiazole moiety with a thiazole ring to generate novel isothiazole-thiazole derivatives. | rsc.orgnih.gov |

| Scaffold Hopping | Replacing a part of an existing agrochemical with an isothiazole ring to create a novel chemical entity that may possess a similar mode of action but different resistance profile or physicochemical properties. | Designing novel anthranilic diamide (B1670390) insecticides by incorporating a thiazole moiety, a principle applicable to isothiazoles. | researchgate.net |

| Intermediate Derivatization Method (IDM) | A core intermediate containing the isothiazole scaffold is synthesized and then used as a platform to create a library of related compounds by adding various substituents. | Synthesizing N-pyridylpyrazole derivatives containing a thiazole moiety, a strategy also used for isothiazoles. | mdpi.com |

These design strategies aim to create structurally diverse molecules for screening. For instance, by combining the 3,4-dichloroisothiazole structure with 7-hydroxycoumarin, researchers have developed highly active isothiazole coumarin (B35378) derivatives. acs.org The isothiazole ring serves as a crucial building block for generating new lead compounds in crop protection. researchgate.netmdpi.com

The synthesis of complex isothiazole derivatives for agrochemical research often involves multi-step reaction sequences starting from functionalized isothiazole precursors. The literature provides detailed synthetic routes for creating libraries of these compounds. nih.govacs.org

Synthesis of Isothiazole-Thiazole Derivatives

One documented route focuses on creating a library of isothiazole-thiazole compounds starting from 3,4-dichloroisothiazole-5-carboxylic acid. nih.gov

Step 1: Weinreb Amide Formation: The starting carboxylic acid is reacted with N,O-dimethylhydroxylamine hydrochloride to produce the corresponding Weinreb amide.

Step 2: Ketone Formation: The Weinreb amide is treated with a Grignard reagent (methyl magnesium bromide) to form 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one (Compound 1). nih.gov

Step 3: Bromination: The ketone (Compound 1) undergoes a substitution reaction with pyridinium (B92312) tribromide to yield the alpha-bromo ketone (Compound 2). nih.gov

Step 4 & 5: Thiazole Ring Formation and Deprotection: Compound 2 is condensed with a protected thioamide, followed by the removal of the protecting group (N-Boc) to give the core isothiazole-thiazole amine intermediate (Compound 5). nih.gov

Step 6: Final Condensation: The amine intermediate is condensed with various carboxylic acids to afford the final library of isothiazole-thiazole derivatives (Compounds 6a-6u). nih.gov

Table 3: Key Intermediates in the Synthesis of Isothiazole-Thiazole Derivatives

| Compound Number | Structure | Chemical Name |

|---|---|---|

| 1 | 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one | |

| 2 | 2-bromo-1-(3,4-dichloroisothiazol-5-yl)ethan-1-one |

| 5 | | (Isothiazolyl)thiazolamine intermediate |

(Note: Generic placeholder images are used. Actual structures can be found in the cited literature. nih.gov)

Synthesis of Isothiazole-Coumarin Derivatives

Another synthetic approach involves linking a dichloroisothiazole moiety to a coumarin scaffold. acs.org

Step 1: Williamson Ether Condensation: A lead compound, 4-(3,4-dichloroisothiazol-5-yl)-7-hydroxy-8-methyl-2H-coumarin (Compound 1), is reacted with a protected bromoethylamine under alkaline conditions to form an ether linkage (yielding Compound 2). acs.org

Step 2: Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amine is removed using trifluoroacetic acid to yield the free amine intermediate (Compound 3). acs.org

Step 3: Nucleophilic Substitution: The amine intermediate (Compound 3) is reacted with various chloropyrimidines under alkaline conditions to produce the final target compounds (4a-4j) via nucleophilic aromatic substitution. acs.org

This modular synthesis allows for the creation of a diverse set of molecules by varying the final pyrimidine (B1678525) component attached to the isothiazole-coumarin scaffold.

Future Research Directions and Emerging Trends for 4,5 Dimethylisothiazole Chemistry

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing the isothiazole (B42339) ring exist, the development of novel and more efficient routes remains a primary objective for chemists. Future research is directed towards methodologies that offer higher yields, greater atom economy, and access to a broader range of functionalized analogues of 4,5-Dimethylisothiazole.

One promising avenue is the advancement of metal-free synthesis. For instance, methods using thioacetamide (B46855) derivatives and N-sulfonyliminoiodinane have shown success in forming 4,5-disubstituted isothiazoles under mild conditions. acs.org Further exploration in this area could lead to more direct and environmentally friendly pathways to this compound, avoiding the use of heavy metal catalysts. Another approach involves rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which provides a pathway to 3,4,5-trisubstituted isothiazoles and could be adapted for more specific substitution patterns. thieme-connect.com

Researchers are also focusing on one-pot synthesis procedures that combine multiple reaction steps without isolating intermediates. An effective, transition-metal-free, one-pot method for synthesizing 3,5-disubstituted isothiazoles has been reported using β-ketodithioesters and an ammonia (B1221849) source, which could be tailored for the synthesis of this compound derivatives. sci-hub.se Additionally, tandem processes that construct the isothiazole ring through a cascade of reactions, such as Pummerer-like rearrangement followed by cyclization, are being developed to create functionalized isothiazoles from simple starting materials. acs.org The adaptation of such cascade reactions could provide rapid access to complex molecules built upon the this compound core.

Future synthetic strategies will likely leverage innovative catalytic systems and reaction conditions to improve efficiency and scope. acs.org This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for isothiazole derivatives. researchgate.net

Table 1: Comparison of Emerging Synthetic Strategies for Isothiazole Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Metal-Free Synthesis (e.g., using Iminoiodinanes) | Avoids transition metal catalysts; often proceeds under mild conditions. | Reduced cost, lower toxicity, and simplified purification. | acs.org |

| One-Pot Condensation Reactions | Combines multiple steps, using simple starting materials like β-ketodithioesters. | Increased efficiency, reduced solvent waste, and time savings. | sci-hub.se |

| Tandem Reaction Cascades | Forms multiple bonds in a single sequence (e.g., Pummerer rearrangement/cyclization). | Rapid assembly of complex structures from simple precursors. | acs.org |

| Rhodium-Catalyzed Transannulation | Builds the isothiazole ring from other heterocycles like 1,2,3-thiadiazoles. | Offers novel disconnection approaches and access to unique substitution patterns. | thieme-connect.com |

Exploration of Undiscovered Reactivity Patterns

Beyond synthesis, a crucial area of future research is the exploration of new reactivity patterns for the this compound ring. Understanding and controlling the regioselectivity of reactions is paramount for creating diverse derivatives. The isothiazole ring's reactivity is influenced by its substituents, and the two methyl groups in this compound offer a unique electronic and steric environment to investigate.

A significant focus is on regioselective C-C and C-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as Stille, Negishi, and Sonogashira couplings, have been successfully applied to halo-isothiazoles, primarily at the C-5 position. rsc.org Future work will likely aim to develop catalytic systems that enable selective functionalization at other positions of the isothiazole ring, which is often challenging. For instance, while 3-halo-isothiazoles are generally less reactive, the development of more active catalysts could unlock their potential in cross-coupling reactions. rsc.org

The reaction of furans with reagents like trithiazyl trichloride (B1173362) has been shown to produce isothiazoles through a novel ring-opening and rearrangement process. rsc.org Investigating analogous transformations starting with different heterocyclic precursors could unveil new pathways to isothiazole derivatives. Furthermore, the inherent nucleophilic and electrophilic sites of the this compound ring are not fully exploited. Studies on the reactions of 3-amino-substituted isothiazole dioxides have shown that they can react with S-, N-, and O-nucleophiles through addition-elimination or Michael addition mechanisms, depending on the substitution pattern. nih.gov Applying these concepts to derivatives of this compound could lead to new classes of compounds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities before a compound is ever synthesized in the lab. schrodinger.com For this compound, advanced computational modeling represents a significant frontier for accelerating discovery and innovation.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, have been used to design novel isothiazole-based inhibitors for therapeutic targets. mdpi.com Future QSAR and pharmacophore modeling studies could specifically focus on derivatives of this compound to design new drug candidates. These computational approaches can predict the biological activity of newly designed molecules, helping to prioritize synthetic efforts. mdpi.comresearchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful methods for studying the geometric and electronic structures of molecules, as well as their spectroscopic properties. acs.orgtandfonline.com Such studies can provide deep insights into the reactivity of the this compound ring, predicting sites susceptible to electrophilic or nucleophilic attack and elucidating the mechanisms of complex reactions. mit.edu By modeling transition states and reaction pathways, computational chemistry can guide the development of new synthetic methods and explain observed reactivity patterns. nih.gov Furthermore, these models can predict the photophysical properties of new derivatives, which is crucial for their application in materials science. acs.org The synergy between computational prediction and experimental validation is expected to become a central theme in the exploration of this compound chemistry. cecam.org

Table 2: Applications of Computational Modeling in Isothiazole Chemistry

| Computational Method | Objective | Predicted Properties | Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Design of new bioactive molecules. | Biological activity (e.g., pIC50), toxicity. | mdpi.com |

| Molecular Docking | Investigate interactions with biological targets. | Binding affinity, binding mode, protein-ligand interactions. | tandfonline.comrsc.orgnih.gov |

| DFT (Density Functional Theory) | Understand electronic structure and reactivity. | Optimized geometry, HOMO-LUMO gap, reactive sites. | tandfonline.com |

| TDDFT (Time-Dependent DFT) | Predict spectroscopic properties. | Absorption and emission spectra (λabs, λemi). | acs.org |

Integration in Novel Materials Science Applications